5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline
Overview
Description
5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline: is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of a chloro group at the 5-position and an ethoxy group substituted with a 3-methyl-4-nitrophenoxy moiety at the 8-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to form 3-methyl-4-nitrophenol.
Etherification: The nitrophenol is then reacted with ethylene oxide to form 2-(3-methyl-4-nitrophenoxy)ethanol.
Chlorination: The ethanol derivative is chlorinated to form 2-(3-methyl-4-nitrophenoxy)ethyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Reduction: Reduction of the nitro group forms 5-chloro-8-[2-(3-methyl-4-aminophenoxy)ethoxy]quinoline.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
- Potential applications in the development of pharmaceuticals due to its quinoline core, which is known for its biological activity.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Employed in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is not fully understood. compounds with similar structures often interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
5-chloro-8-hydroxyquinoline: A precursor in the synthesis of the target compound.
8-hydroxyquinoline: Known for its antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness:
- The presence of the 3-methyl-4-nitrophenoxy moiety imparts unique chemical and biological properties to the compound.
- The combination of chloro and nitro groups provides opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-12-11-13(4-6-16(12)21(22)23)24-9-10-25-17-7-5-15(19)14-3-2-8-20-18(14)17/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBYYRBOGDLUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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